

Spectroscopic Profile of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate
Cat. No.:	B1590515

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate** (CAS No: 80036-89-1). As a key intermediate and a known impurity in the synthesis of the atypical antipsychotic drug Amisulpride, a thorough understanding of its spectroscopic signature is critical for researchers, scientists, and professionals in drug development and quality control.^[1] This document synthesizes fundamental chemical properties with an in-depth, theoretical analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The presented data is based on established spectroscopic principles and predicted values due to the limited availability of public experimental spectra. This guide aims to serve as a valuable reference for the identification, characterization, and purity assessment of this compound.

Introduction

Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate is a substituted aromatic compound with the molecular formula C₁₁H₁₅NO₅S and a molecular weight of 273.31 g/mol.^{[2][3]} Its structure, featuring a highly substituted benzene ring, incorporates several key functional groups: an amino group, an ethylsulfonyl group, a methoxy group, and a methyl ester. These functionalities impart distinct and predictable spectroscopic properties, which are essential for

its unambiguous identification and for monitoring its presence in synthetic pathways. The compound is recognized as "Amisulpride Impurity 5" and is a useful research chemical.[1]

Chemical Structure and Properties

- IUPAC Name: **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate**
- Synonyms: 2-Methoxy-4-amino-5-ethylsulphonyl benzoic acid methyl ester, Amisulpride Impurity 5[1]
- CAS Number: 80036-89-1[4]
- Molecular Formula: C₁₁H₁₅NO₅S[2]
- Molecular Weight: 273.31[2]
- Appearance: Predicted to be a solid[1]
- Boiling Point: 514.5°C at 760 mmHg (Predicted)[1][2]
- Density: 1.289 g/cm³ (Predicted)[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate**.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl, methoxy, and methyl ester groups. The chemical shifts are influenced by the electronic effects of the various substituents on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic H (C6-H)	~7.8	s	1H
Aromatic H (C3-H)	~6.5	s	1H
-NH ₂	~4.5	br s	2H
-OCH ₃ (ester)	~3.9	s	3H
-OCH ₃ (ring)	~3.8	s	3H
-SO ₂ -CH ₂ -CH ₃	~3.2	q	2H
-SO ₂ -CH ₂ -CH ₃	~1.2	t	3H

Causality of Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ or DMSO-d₆ is crucial. DMSO-d₆ would be particularly useful for observing the exchangeable -NH₂ protons. The predicted chemical shifts are based on the strong electron-withdrawing nature of the sulfonyl and ester groups and the electron-donating effects of the amino and methoxy groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C=O (ester)	~168
C4 (aromatic, C-NH ₂)	~150
C2 (aromatic, C-OCH ₃)	~155
C5 (aromatic, C-SO ₂)	~125
C1 (aromatic, C-COOCH ₃)	~115
C6 (aromatic, C-H)	~130
C3 (aromatic, C-H)	~100
-OCH ₃ (ester)	~52
-OCH ₃ (ring)	~56
-SO ₂ -CH ₂ -CH ₃	~50
-SO ₂ -CH ₂ -CH ₃	~8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies

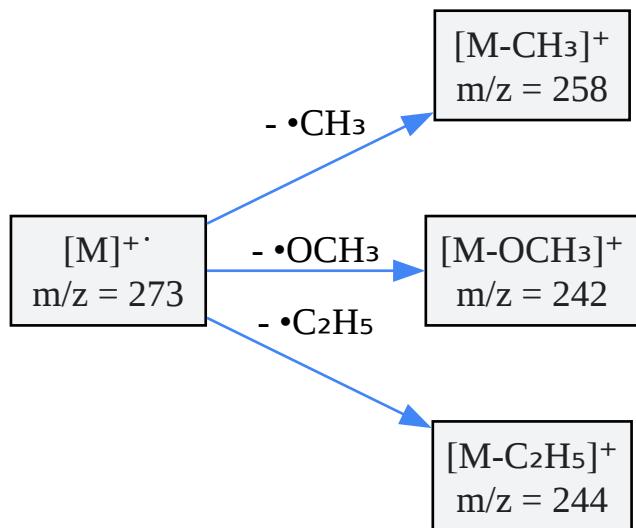
Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H stretch (amino)	3400-3300	Medium, sharp (doublet)
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (aliphatic)	3000-2850	Medium
C=O stretch (ester)	1725-1705	Strong
C=C stretch (aromatic)	1600-1450	Medium
S=O stretch (sulfonyl)	1350-1300 and 1160-1120	Strong
C-O stretch (ester/ether)	1300-1000	Strong

Self-Validating Protocol: A well-defined protocol for IR analysis would involve preparing a KBr pellet or a mull of the solid sample to obtain a high-resolution spectrum. The presence of sharp, distinct peaks in the predicted regions would validate the presence of the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate**, electron ionization (EI) would likely lead to significant fragmentation.

- Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 273.
- Key Fragmentation Patterns:
 - Loss of the methyl group from the ester (-CH₃) leading to a peak at m/z = 258.
 - Loss of the methoxy group from the ester (-OCH₃) resulting in a peak at m/z = 242.
 - Loss of the ethyl group from the sulfonyl moiety (-CH₂CH₃) giving a peak at m/z = 244.
 - Cleavage of the C-S bond with the loss of the ethylsulfonyl radical (•SO₂CH₂CH₃) could also be a possible fragmentation pathway.



[Click to download full resolution via product page](#)

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

UV-Vis Spectroscopy

The UV-Vis spectrum is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the amino, methoxy, and carbonyl groups, which act as chromophores and auxochromes, will influence the position and intensity of these bands.

- Expected λ_{max} : Two main absorption bands are predicted in the UV region:
 - A strong absorption band around 240-260 nm.
 - A weaker absorption band at a longer wavelength, likely around 300-320 nm, due to the extended conjugation and the presence of the amino group.

Experimental Protocols

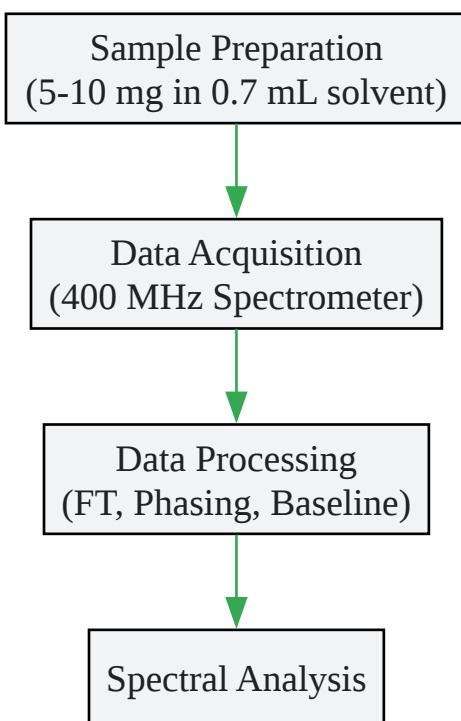
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or

DMSO-d₆) in a standard 5 mm NMR tube.

- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.



[Click to download full resolution via product page](#)

Caption: General Workflow for NMR Analysis.

IR Spectroscopy Protocol

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., direct infusion for ESI or a GC/LC inlet for EI).
- Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed theoretical spectroscopic analysis of **Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate**. The predicted NMR, IR, MS, and UV-Vis data offer a comprehensive spectroscopic profile that can be used for the identification and characterization of this important pharmaceutical intermediate. While experimental data is not readily available in the public domain, the theoretical values presented here, based on sound spectroscopic principles, provide a robust framework for researchers and analysts working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate CAS 80036-89-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. chembk.com [chembk.com]

- 3. Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate | 80036-89-1 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-amino-5-(ethylsulfonyl)-2-methoxybenzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590515#spectroscopic-data-for-methyl-4-amino-5-ethylsulfonyl-2-methoxybenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com